molecular formula C16H15NO2 B1412803 N-(5-Acetylbiphenyl-2-yl)-acetamide CAS No. 942218-38-4

N-(5-Acetylbiphenyl-2-yl)-acetamide

Cat. No.: B1412803
CAS No.: 942218-38-4
M. Wt: 253.29 g/mol
InChI Key: QYTXDFCYSOCFPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Acetylbiphenyl-2-yl)-acetamide is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an acetamide group attached to the biphenyl structure, which consists of two benzene rings connected by a single bond. The acetyl group is attached to the 5th position of the biphenyl ring, making it a unique and interesting compound for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Acetylbiphenyl-2-yl)-acetamide typically involves the acylation of biphenyl derivatives. One common method is the Friedel-Crafts acylation, where biphenyl is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Acetylbiphenyl-2-yl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the biphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of halogen, nitro, or other substituent groups on the biphenyl rings.

Scientific Research Applications

N-(5-Acetylbiphenyl-2-yl)-acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-Acetylbiphenyl-2-yl)-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Acetylbiphenyl-2-yl)-acetamide
  • N-(3-Acetylbiphenyl-2-yl)-acetamide
  • N-(2-Acetylbiphenyl-2-yl)-acetamide

Uniqueness

N-(5-Acetylbiphenyl-2-yl)-acetamide is unique due to the specific positioning of the acetyl group on the biphenyl ring. This positioning can influence the compound’s reactivity, biological activity, and overall properties. Compared to its isomers, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

N-(4-acetyl-2-phenylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-11(18)14-8-9-16(17-12(2)19)15(10-14)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTXDFCYSOCFPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)NC(=O)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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